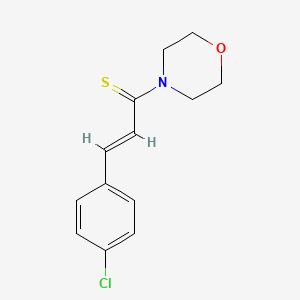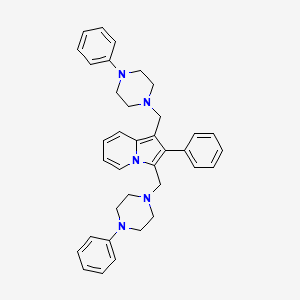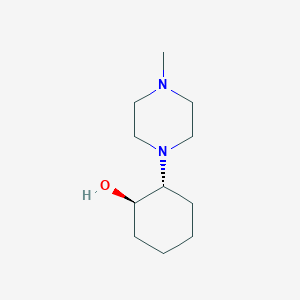
4-Morpholinecarbodithioic acid, 2-hydroxyethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholinecarbodithioic acid, 2-hydroxyethyl ester is a chemical compound with the molecular formula C7H13NO2S2 and a molecular weight of 207.31 g/mol . It is known for its unique structure, which includes a morpholine ring and a dithioic acid ester group. This compound is used in various chemical and industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholinecarbodithioic acid, 2-hydroxyethyl ester typically involves the reaction of morpholine with carbon disulfide and an appropriate alkylating agent. One common method includes the following steps:
Reaction of Morpholine with Carbon Disulfide: Morpholine is reacted with carbon disulfide in the presence of a base such as sodium hydroxide to form the morpholinecarbodithioate intermediate.
Alkylation: The intermediate is then alkylated with 2-chloroethanol to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Morpholinecarbodithioic acid, 2-hydroxyethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-Morpholinecarbodithioic acid, 2-hydroxyethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-Morpholinecarbodithioic acid, 2-hydroxyethyl ester involves its interaction with specific molecular targets. The dithioic acid ester group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Morpholinecarbodithioic acid, methyl ester
- 4-Morpholinecarbodithioic acid, ethyl ester
- 4-Morpholinecarbodithioic acid, propyl ester
Comparison
Compared to its similar compounds, 4-Morpholinecarbodithioic acid, 2-hydroxyethyl ester is unique due to the presence of the 2-hydroxyethyl group. This group imparts different solubility and reactivity properties, making it suitable for specific applications where other esters may not be as effective.
Properties
CAS No. |
63868-54-2 |
|---|---|
Molecular Formula |
C7H13NO2S2 |
Molecular Weight |
207.3 g/mol |
IUPAC Name |
2-hydroxyethyl morpholine-4-carbodithioate |
InChI |
InChI=1S/C7H13NO2S2/c9-3-6-12-7(11)8-1-4-10-5-2-8/h9H,1-6H2 |
InChI Key |
YVCGTSJEHOFNPF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=S)SCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


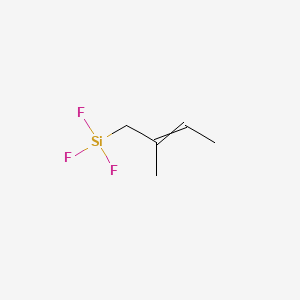
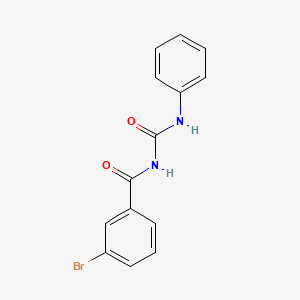
![7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B13813465.png)
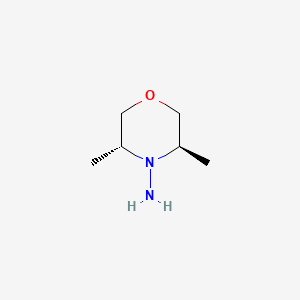
![Furo[3,2-e]benzothiazole (9CI)](/img/structure/B13813482.png)
![(2E)-3-butyl-2-[(2Z,4E)-5-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)-3-chloropenta-2,4-dienylidene]-1,1-dimethylbenzo[e]indole;perchlorate](/img/structure/B13813483.png)
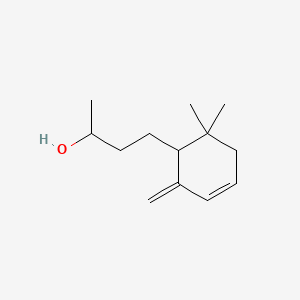
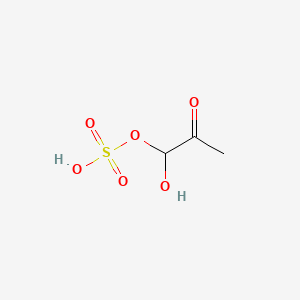
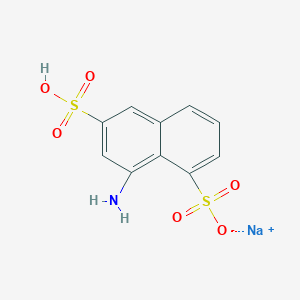
![3,5-Dibromo-2-[[[(4-bromobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13813498.png)
![4,8-Dihydroxy-5-methoxy-6-(7-methoxy-1,3-benzodioxol-5-yl)-7-methyl-1-prop-2-enylbicyclo[3.2.1]octan-3-one](/img/structure/B13813504.png)
